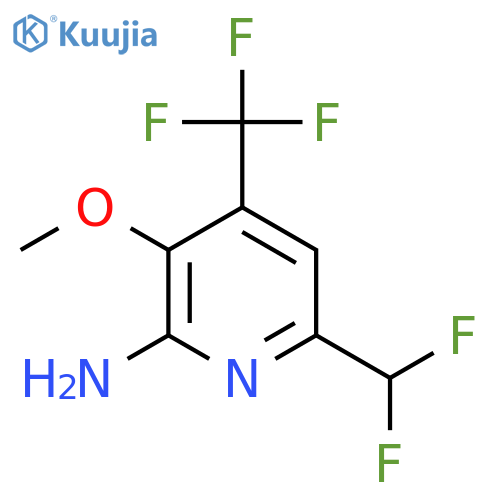

Cas no 1803674-13-6 (2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine)

1803674-13-6 structure

商品名:2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine

CAS番号:1803674-13-6

MF:C8H7F5N2O

メガワット:242.145999193192

CID:4810597

2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H7F5N2O/c1-16-5-3(8(11,12)13)2-4(6(9)10)15-7(5)14/h2,6H,1H3,(H2,14,15)

- InChIKey: JCCWWPPUNJKUAC-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(C(F)F)=NC(=C1OC)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 235

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 48.1

2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029065961-1g |

2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine |

1803674-13-6 | 97% | 1g |

$1,475.10 | 2022-04-02 |

2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

1803674-13-6 (2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 61389-26-2(Lignoceric Acid-d4)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量